molecular formula C16H14N4OS B5808347 N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide

N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide

Cat. No. B5808347
M. Wt: 310.4 g/mol
InChI Key: DJUWHKMTVSQDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide is a chemical compound that belongs to the class of thiazole-containing compounds. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide involves the inhibition of various enzymes and proteins that are involved in the growth and survival of cancer cells, fungi, and bacteria. It also acts as an antioxidant and protects the brain cells from oxidative stress, which is a major factor in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and protect the brain cells from oxidative stress. It has also been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide in lab experiments include its unique properties, such as its anticancer, antifungal, and antibacterial properties, as well as its potential use in the treatment of neurological disorders. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the study of N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide. One potential direction is the development of more potent derivatives of this compound that have improved efficacy and reduced toxicity. Another potential direction is the study of the mechanism of action of this compound in more detail, which could provide insights into its potential use in the treatment of various diseases. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in scientific research applications.

Synthesis Methods

The synthesis method of N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide involves the reaction of 2-amino-3-cyanopyridine with 2-bromo-4'-chloroacetophenone in the presence of potassium carbonate in DMF at 130°C. The resulting product is then treated with thiosemicarbazide in ethanol to yield this compound.

Scientific Research Applications

N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been studied for its potential use in scientific research applications. It has been found to possess anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[3-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11(21)18-13-5-2-4-12(8-13)15-10-22-16(20-15)19-14-6-3-7-17-9-14/h2-10H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUWHKMTVSQDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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